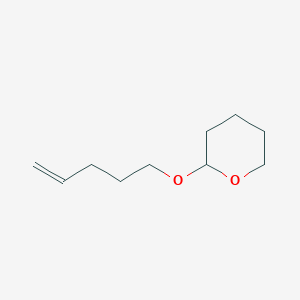

2-(Pent-4-en-1-yloxy)tetrahydro-2H-pyran

Description

Structure

3D Structure

Properties

IUPAC Name |

2-pent-4-enoxyoxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-2-3-5-8-11-10-7-4-6-9-12-10/h2,10H,1,3-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKJZBRLPMYBWCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCOC1CCCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60437439 | |

| Record name | 2H-Pyran, tetrahydro-2-(4-pentenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64841-44-7 | |

| Record name | 2H-Pyran, tetrahydro-2-(4-pentenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations and Reactivity Profiles of Pentenyl Tetrahydropyranyl Ethers

Acid-Catalyzed Hydrolysis of the Tetrahydropyranyl Acetal (B89532) Linkage

The tetrahydropyranyl (THP) group is a commonly employed protecting group for alcohols due to its ease of installation and removal under acidic conditions. organic-chemistry.orgthieme-connect.denih.gov The cleavage of the C-O bond in the THP ether of 2-(Pent-4-en-1-yloxy)tetrahydro-2H-pyran is a classic example of acid-catalyzed acetal hydrolysis. youtube.com

Kinetics and Thermodynamics of Acetal Cleavage Reactions

The stability of the THP ether is significantly lower in the presence of protic acids compared to neutral or basic conditions. The rate of hydrolysis is also affected by the steric and electronic properties of the alcohol component. Generally, THP ethers of primary alcohols are more stable to hydrolysis than those of secondary or tertiary alcohols due to the increased stability of the corresponding carbocation intermediates. masterorganicchemistry.com The presence of electron-withdrawing groups on the alcohol can decrease the rate of hydrolysis, while electron-donating groups can increase it.

Table 1: Representative Conditions for THP Ether Cleavage

| Catalyst | Solvent | Temperature (°C) | Reference |

| Acetic Acid/THF/H₂O (3:1:1) | - | 45 | nih.gov |

| p-Toluenesulfonic acid (catalytic) | Methanol (B129727) | Room Temperature | youtube.com |

| Pyridinium (B92312) p-toluenesulfonate (PPTS) | Ethanol | 55 | thieme-connect.de |

| MgBr₂ | Diethyl ether | Room Temperature | thieme-connect.de |

This table presents a selection of commonly used conditions for the deprotection of THP ethers, illustrating the variety of acidic catalysts and reaction conditions that can be employed.

Role of Carboxonium Ion Intermediates in Hydrolysis

The mechanism of acid-catalyzed hydrolysis of THP ethers proceeds through the formation of a key intermediate, a carboxonium ion. youtube.com The reaction is initiated by the protonation of the oxygen atom of the tetrahydropyran (B127337) ring by an acid catalyst. masterorganicchemistry.com This protonation converts the alkoxy group into a good leaving group, facilitating the cleavage of the C-O bond.

The departure of the alcohol (pent-4-en-1-ol) results in the formation of a resonance-stabilized carboxonium ion. This cation is stabilized by the delocalization of the positive charge onto the adjacent oxygen atom within the pyran ring. The stability of this intermediate is a crucial factor in the facility of the hydrolysis reaction. The carboxonium ion is then attacked by a nucleophile, typically water or an alcohol solvent, to yield a hemiacetal. Subsequent proton transfer and decomposition of the hemiacetal liberate the deprotected alcohol and 5-hydroxypentanal, which exists in equilibrium with its cyclic hemiacetal form. harvard.eduorganic-chemistry.org

Mechanistic Pathways of Tetrahydropyranyl Group Removal

The removal of the THP group can proceed through different mechanistic pathways depending on the reaction conditions. thieme-connect.de In aqueous acidic media, the pathway is typically an A-1 or A-2 type mechanism. In the A-1 mechanism, the protonated THP ether undergoes unimolecular dissociation to form the carboxonium ion in the rate-determining step. jcsp.org.pk In the A-2 mechanism, the protonated THP ether is attacked by a water molecule in a bimolecular rate-determining step.

For THP ethers, the A-1 mechanism is generally favored due to the stability of the resonance-stabilized carboxonium ion. youtube.com The choice of acid and solvent can influence the specific pathway and the rate of cleavage. Strong acids in non-nucleophilic solvents can lead to the accumulation of the carboxonium ion, while weaker acids in nucleophilic solvents will favor the rapid trapping of the intermediate. nih.gov For instance, the use of pyridinium p-toluenesulfonate (PPTS) provides a milder method for deprotection compared to stronger acids like sulfuric acid. thieme-connect.de

Olefin Metathesis Reactions Involving the Pentenyl Moiety

The terminal double bond of the pentenyl group in this compound is amenable to various olefin metathesis reactions, a powerful class of transformations for the formation of new carbon-carbon double bonds. harvard.educaltech.edu These reactions are typically catalyzed by transition metal complexes, most notably those based on ruthenium, such as the Grubbs catalysts. nih.gov

Ring-Closing Metathesis (RCM) for Macrocyclization and Heterocycle Formation

When tethered to another olefin, the pentenyl moiety can participate in ring-closing metathesis (RCM) to form cyclic structures. This strategy is widely employed in the synthesis of macrocycles and various heterocycles. psu.edunih.govnih.gov The THP ether group is generally stable under the conditions required for RCM with ruthenium-based catalysts, allowing for the formation of complex cyclic structures containing a protected hydroxyl group. mdpi.comillinois.edu

The success of an RCM reaction depends on several factors, including the length and nature of the tether connecting the two olefins, the choice of catalyst, and the reaction conditions. The formation of medium and large rings is often favored by conducting the reaction at high dilution to minimize intermolecular side reactions. psu.edu

Table 2: Representative Examples of RCM of Dienes Containing Protected Alcohols

| Substrate | Catalyst (mol%) | Solvent | Product | Yield (%) | Reference |

| O-allyl-O'-(but-3-enyl)tyrosine dipeptide | Grubbs II (15) | DCM/DMF | 14-membered macrocycle | >95 | nih.gov |

| Diene with THP-protected alcohol | Grubbs I (5) | CH₂Cl₂ | Cyclohexene derivative | 92 | nih.gov |

| Diene with THP-protected alcohol | Grubbs II (10) | Toluene | 16-membered macrocycle | 85 | psu.edu |

This table provides examples of RCM reactions on substrates containing protected hydroxyl groups, demonstrating the utility of this method for the synthesis of cyclic compounds of varying ring sizes.

Cross-Metathesis Applications and Olefin Functionalization

The pentenyl group can also undergo cross-metathesis (CM) with other olefins to generate new, functionalized alkenes. caltech.edunih.gov This reaction allows for the introduction of a wide range of substituents at the terminus of the pentenyl chain. The selectivity of the cross-metathesis reaction, favoring the desired cross-product over homodimers, is a key challenge and is influenced by the relative reactivity of the two olefin partners and the choice of catalyst. beilstein-journals.org

Generally, terminal olefins like the one in this compound are more reactive in cross-metathesis than internal or more substituted olefins. nih.gov By carefully selecting the reaction partner and catalyst, the pentenyl moiety can be efficiently functionalized. The THP group's stability to common metathesis catalysts allows for these transformations to be carried out without affecting the protected alcohol.

Table 3: Representative Examples of Cross-Metathesis of Protected Alkenols

| Alkene 1 | Alkene 2 | Catalyst (mol%) | Solvent | Product | Yield (%) |

| THP-protected 4-penten-1-ol (B13828) | Styrene | Grubbs I (5) | CH₂Cl₂ | Cross-product | 89 |

| THP-protected 4-penten-1-ol | Methyl acrylate | Grubbs II (5) | CH₂Cl₂ | Cross-product | 95 |

| THP-protected 4-penten-1-ol | 1-Hexene | Grubbs II (5) | Toluene | Cross-product | 85 |

This table illustrates the versatility of cross-metathesis for the functionalization of a pentenyl chain with a protected alcohol, showcasing reactions with various olefin partners.

Iron-Catalyzed C-O/C-O Metathesis in Cyclic Ether Synthesis

The synthesis of cyclic ethers, such as substituted tetrahydropyrans and tetrahydrofurans, can be efficiently achieved through an iron-catalyzed ring-closing C-O/C-O metathesis of aliphatic ethers. This transformation represents a significant advancement in synthetic chemistry, as it involves the metathesis of traditionally inert C(sp³)–O single bonds. The reaction is facilitated by a simple and inexpensive iron catalyst, such as iron(III) triflate, making it an attractive alternative to traditional ether synthesis methods like the Williamson ether synthesis.

The proposed mechanism for this transformation involves a Lewis acid-catalyzed pathway. The reaction is thought to proceed via the formation of cyclic oxonium intermediates. In this process, the iron(III) catalyst coordinates to one of the ether oxygen atoms in a linear diether substrate, forming a Lewis acid/base adduct. This is followed by an intramolecular nucleophilic attack from the non-coordinated oxygen atom, which results in the formation of a cyclic oxonium intermediate. Subsequently, an iron methoxide (B1231860) complex, formed during the reaction, demethylates the oxonium species. This step yields the desired cyclic ether product, such as tetrahydropyran, and regenerates the active iron catalyst, allowing the catalytic cycle to continue.

This methodology provides a powerful tool for constructing molecular complexity and has been successfully applied to the synthesis of various substituted tetrahydrofurans and tetrahydropyrans. The reaction's efficiency and reliance on an earth-abundant catalyst underscore its potential for broader applications in organic synthesis.

Table 1: Iron-Catalyzed Ring-Closing Metathesis of Aliphatic Diethers This table presents representative examples of the synthesis of cyclic ethers via iron-catalyzed C-O/C-O metathesis. The data is illustrative of the reaction's scope.

| Entry | Substrate | Catalyst (mol%) | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 1,6-dimethoxyhexane | Fe(OTf)₃ (5) | Tetrahydropyran | 85 |

| 2 | 1,5-dimethoxypentane | Fe(OTf)₃ (5) | Tetrahydrofuran | 82 |

| 3 | 1-(benzyloxy)-4-methoxybutane | Fe(OTf)₃ (10) | 2-phenyltetrahydrofuran | 75 |

Nucleophilic Displacement Reactions of Allylic Tetrahydropyranyl Ethers

While this compound is a homoallylic ether, the reactivity of the closely related allylic tetrahydropyranyl (THP) ethers is of significant mechanistic interest. In these compounds, the THP group can transition from its typical role as a protecting group to a leaving group under specific catalytic conditions, enabling powerful carbon-carbon bond-forming reactions. nih.gov

Copper(I)-Mediated Grignard Coupling Reactions

A notable transformation of allylic THP ethers is their regioselective coupling with Grignard reagents, mediated by copper(I) halides. nih.gov In this reaction, the allylic THP ether undergoes a nucleophilic substitution where the C-O bond of the ether is cleaved and a new C-C bond is formed with the alkyl or aryl group from the organometallic reagent. The presence of a copper(I) catalyst, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), is crucial for the reaction to proceed. In the absence of copper, the allylic THP group remains stable and functions as a conventional protecting group. nih.gov

This dual reactivity allows for strategic synthetic planning, where the THP group can be selectively retained or displaced depending on the reaction conditions. The reaction is generally high-yielding and has been successfully employed in the synthesis of complex molecules, such as analogues of farnesol. nih.gov The process involves the formation of an organocuprate species in situ, which is the active nucleophile that participates in the allylic substitution.

Regioselectivity Considerations in Allylic Displacements

A key aspect of nucleophilic displacement on allylic systems is regioselectivity. The incoming nucleophile can attack at the α-carbon, leading to a direct Sₙ2-type substitution, or at the γ-carbon, resulting in an Sₙ2' substitution with allylic rearrangement. taylorfrancis.com In copper-catalyzed Grignard reactions with allylic substrates, the regiochemical outcome is influenced by several factors, including the structure of the substrate, the nature of the Grignard reagent, the ligands on the copper catalyst, and the solvent. diva-portal.org

Generally, copper-catalyzed allylic substitutions with Grignard reagents tend to favor the Sₙ2' pathway, particularly with sterically hindered substrates or when certain ligands are used. taylorfrancis.comrsc.org However, conditions can be tuned to favor one regioisomer over the other. For instance, the choice of copper source and the presence of specific ligands can direct the reaction towards either α or γ attack. diva-portal.orgnih.gov The Sₙ2' mechanism is believed to proceed through a concerted process where the nucleophile attacks the double bond in a syn fashion relative to the departing leaving group. taylorfrancis.com This stereospecificity, combined with tunable regioselectivity, makes copper-catalyzed allylic displacements a versatile tool for constructing stereochemically defined products. nih.gov

Table 2: Regioselectivity in Copper-Catalyzed Allylic Substitution This table illustrates the influence of the Grignard reagent on the regioselectivity of the coupling reaction with a model allylic substrate.

| Entry | Allylic Substrate | Grignard Reagent (R-MgX) | Catalyst | Product Ratio (α-attack : γ-attack) |

|---|---|---|---|---|

| 1 | cinnamyl carbonate | CH₃MgBr | Cu-Cellulose | >99 : 1 |

| 2 | secondary allylic carbonate | (CH₃)₂CHMgBr | Cu-Cellulose | 20 : 1 |

| 3 | secondary allylic carbonate | (CH₃)₃CMgCl | Cu-Cellulose | 4 : 1 |

Green Chemical Methods for Direct Transformations of Tetrahydropyranyl Ethers

In line with the principles of green chemistry, recent research has focused on developing environmentally benign methods for the transformation of tetrahydropyranyl (THP) ethers. These methods prioritize the use of non-toxic, inexpensive, and recyclable catalysts, as well as solvent-free conditions or green solvents like water. organic-chemistry.orgnih.gov

One approach involves the direct conversion of THP ethers into other functional groups without a separate deprotection step. For example, THP ethers can be transformed directly into the corresponding acetates using acetyl bromide or a combination of acetyl chloride and sodium iodide. rsc.orgresearchgate.net This method demonstrates high atom economy and proceeds under clean reaction conditions. rsc.org

Iron-based catalysts are prominent in green transformations due to iron's abundance and low toxicity. nih.govacs.org Iron(III) tosylate, for instance, has been shown to be an effective and mild catalyst for the deprotection of THP ethers in methanol at room temperature. researchgate.net Similarly, simple iron(III) triflate can catalyze the direct etherification of alcohols, a process relevant to the chemistry of ethers, under environmentally benign conditions. acs.orgresearchgate.net

Furthermore, heterogeneous catalysts offer significant green advantages, such as easy separation and recyclability. Catalysts like silica (B1680970) sulfuric acid niscpr.res.in and zeolite H-beta organic-chemistry.org have been employed for the efficient cleavage of THP ethers under mild conditions. Another green deprotection strategy utilizes a simple mixture of lithium chloride and water in DMSO, avoiding the use of harsh acids and toxic reagents. organic-chemistry.orgacs.org These methods highlight a shift towards more sustainable synthetic protocols in organic chemistry. nih.gov

Table 3: Comparison of Green Methods for THP Ether Deprotection

| Method | Catalyst / Reagent | Solvent | Key Advantages |

|---|---|---|---|

| 1 | Iron(III) tosylate | Methanol | Mild room temperature conditions, inexpensive catalyst. researchgate.net |

| 2 | LiCl / H₂O | DMSO | Avoids acidic conditions and toxic byproducts. organic-chemistry.orgacs.org |

| 3 | Silica Sulfuric Acid | Methanol | Heterogeneous, recyclable, non-toxic solid acid. niscpr.res.in |

| 4 | Zeolite H-beta | Acetonitrile | Recyclable catalyst, mild conditions, short reaction times. organic-chemistry.org |

Advanced Spectroscopic and Chromatographic Characterization of Tetrahydropyranyl Ether Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the detailed structure of 2-(Pent-4-en-1-yloxy)tetrahydro-2H-pyran. Through various NMR experiments, it is possible to identify the different electronic environments of hydrogen and carbon atoms and to piece together the molecule's connectivity.

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the distinct proton environments in both the pentenyl and tetrahydropyranyl moieties. The tetrahydropyranyl (THP) group, being a chiral center at the anomeric carbon (C-2), often results in complex splitting patterns for adjacent protons.

The proton at the anomeric center (O-CH-O) is particularly diagnostic, typically appearing as a multiplet around 4.5-4.6 ppm. The diastereotopic protons of the CH₂ groups within the THP ring, coupled with the protons of the pentenyl chain, create a complex spectrum.

Key expected proton signals for the pentenyl group include the terminal vinyl protons (=CH₂) appearing in the range of 4.9-5.1 ppm and the internal vinyl proton (=CH-) resonating further downfield around 5.7-5.9 ppm. The allylic protons (CH₂-CH=) would be expected around 2.0-2.2 ppm.

Expected ¹H NMR Chemical Shifts:

| Protons | Expected Chemical Shift (δ, ppm) |

|---|---|

| THP O-CH-O | 4.5 - 4.6 |

| THP O-CH₂ | 3.7 - 3.9 (axial), 3.3 - 3.5 (equatorial) |

| Pentenyl CH=CH₂ | 5.7 - 5.9 |

| Pentenyl CH=CH₂ | 4.9 - 5.1 |

| Pentenyl O-CH₂ | 3.3 - 3.8 |

| THP ring CH₂ | 1.5 - 1.8 |

| Pentenyl -CH₂-CH₂- | 1.6 - 1.9 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The anomeric carbon of the THP ring is a key indicator, typically resonating in the range of 98-100 ppm. The carbons of the pentenyl chain's double bond are also characteristic, with the terminal CH₂ carbon appearing around 114-115 ppm and the internal CH carbon at approximately 138-139 ppm.

Expected ¹³C NMR Chemical Shifts:

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| THP C-2 (O-C-O) | 98 - 100 |

| Pentenyl C-4 (=CH) | 138 - 139 |

| Pentenyl C-5 (=CH₂) | 114 - 115 |

| THP C-6 (O-CH₂) | 62 - 63 |

| Pentenyl C-1 (O-CH₂) | 67 - 68 |

| THP C-3, C-4, C-5 | 19 - 31 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

To resolve ambiguities from 1D NMR spectra and to confirm the structural assignment, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed.

COSY (¹H-¹H Correlation): This experiment reveals proton-proton coupling networks. For this compound, COSY would show correlations between the anomeric proton and the protons on the adjacent carbon of the THP ring. It would also map the couplings along the pentenyl chain, for instance, between the allylic protons and the vinyl protons.

HSQC/HMQC (¹H-¹³C Correlation): This technique correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of each carbon signal by linking it to its attached proton(s). For example, the carbon signal at ~99 ppm would show a cross-peak with the proton signal at ~4.6 ppm, confirming the identity of the anomeric center.

These advanced techniques are crucial for definitively establishing the connectivity of the molecular framework and can also provide insights into the stereochemical relationship of the substituents on the THP ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of the parent ion. For this compound (C₁₀H₁₈O₂), the expected exact mass can be calculated. HRMS is capable of distinguishing between molecules with the same nominal mass but different elemental compositions, thus providing strong evidence for the molecular formula. The high precision of HRMS is essential for confirming the identity of newly synthesized compounds.

The method of ionization significantly influences the fragmentation of the molecule.

Electron Impact (EI): EI is a high-energy ionization technique that often leads to extensive fragmentation. A key fragmentation pathway for tetrahydropyranyl ethers involves the cleavage of the glycosidic bond. A characteristic and often base peak in the EI spectrum of THP-protected alcohols is the tetrahydropyranyl cation at m/z 85. Another common fragmentation is the loss of the entire pentenyloxy side chain, also resulting in the m/z 85 fragment. Other fragments may arise from the cleavage within the pentenyl chain.

Electrospray Ionization (ESI): ESI is a soft ionization technique that typically results in minimal fragmentation. It is more likely to show the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. This is particularly useful for confirming the molecular weight of the parent compound without the complication of extensive fragmentation. For this compound, ESI-MS would be expected to show a prominent ion corresponding to its molecular weight plus a proton or a sodium ion.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by a sample, a spectrum is generated that reveals the vibrational frequencies of its chemical bonds. For this compound, the IR spectrum provides definitive evidence for the key functional groups: the ether linkages and the terminal alkene.

The acetal (B89532) C-O bonds of the tetrahydropyran (B127337) ring and the ether linkage to the pentenyl side chain give rise to strong C-O stretching absorptions. libretexts.org These are typically observed in the fingerprint region of the spectrum, between 1050 and 1150 cm⁻¹. libretexts.org The presence of these strong bands confirms the successful formation of the ether adduct.

Furthermore, the pent-4-en-1-yl moiety introduces characteristic absorptions for a terminal alkene. libretexts.orgpressbooks.pub These include:

A medium-intensity C=C stretching vibration near 1640-1680 cm⁻¹. pressbooks.pubspectroscopyonline.com

A vinylic =C-H stretching absorption at a frequency just above 3000 cm⁻¹ (typically 3020-3100 cm⁻¹). libretexts.orgpressbooks.pub

Strong out-of-plane =C-H bending (wagging) vibrations in the 910-990 cm⁻¹ range, which are highly characteristic of monosubstituted alkenes. pressbooks.pubspectroscopyonline.com

The absence of a broad absorption band in the 3200-3500 cm⁻¹ region, which would indicate the presence of an O-H stretch from the starting alcohol (pent-4-en-1-ol), is a key indicator of a complete reaction. libretexts.org

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Characteristic Wavenumber (cm⁻¹) | Intensity |

| Alkane | C-H stretch | 2850–3000 | Medium-Strong |

| Alkene | =C-H stretch | 3020–3100 | Medium |

| Alkene | C=C stretch | 1640–1680 | Medium |

| Ether/Acetal | C-O stretch | 1050–1150 | Strong |

| Monosubstituted Alkene | =C-H bend (out-of-plane) | 910–990 | Strong |

X-ray Crystallography for Absolute Stereochemical Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a compound. nih.govwikipedia.org It provides unambiguous information about bond lengths, bond angles, and, crucially for chiral molecules, the absolute stereochemistry of stereogenic centers. researchgate.netsoton.ac.ukspringernature.comnih.gov The formation of this compound from pent-4-en-1-ol and 3,4-dihydro-2H-pyran creates a new stereocenter at the anomeric carbon (C2) of the pyran ring, resulting in a mixture of diastereomers if the original alcohol is chiral. organic-chemistry.org

However, a significant limitation of single-crystal X-ray crystallography is the requirement for a high-quality, single crystal of the analyte. nih.govnih.govresearchgate.net Many organic molecules of moderate molecular weight, including many THP ethers like the title compound, are oils or low-melting solids at room temperature, making the growth of suitable crystals challenging or impossible. aps.org

For a compound like this compound, which is expected to be a liquid, direct analysis by this method is not feasible. To determine its absolute configuration using X-ray crystallography, one would typically need to:

Prepare a solid derivative: React the THP ether with a reagent that introduces functionality capable of forming a crystalline solid (e.g., a heavy atom derivative to aid in solving the phase problem and determining absolute configuration). researchgate.net

Utilize co-crystallization: Co-crystallize the liquid compound with a "crystallization chaperone" or host molecule that forms a well-defined crystalline lattice incorporating the target molecule. nih.gov

If a crystalline sample can be obtained, the diffraction data allows for the calculation of an electron density map, revealing the precise spatial arrangement of all atoms. For chiral molecules, the analysis of anomalous dispersion effects (the Bijvoet method) allows for the unambiguous assignment of the absolute configuration (R or S) at each stereocenter. researchgate.net

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the purification of synthetic products and for monitoring the progress of chemical reactions. The separation is based on the differential partitioning of components between a stationary phase and a mobile phase. wisc.edu For a moderately polar compound like this compound, silica (B1680970) gel-based chromatography is highly effective.

Silica gel column chromatography is a preparative technique used to separate and isolate desired compounds from a reaction mixture. teledynelabs.commdpi.com Silica gel (SiO₂), a highly porous and polar material, serves as the stationary phase. teledynelabs.comslideshare.net The separation principle relies on the polarity of the compounds in the mixture. More polar compounds adsorb more strongly to the silica gel and therefore move down the column more slowly, while less polar compounds have a weaker interaction and are eluted more quickly by the mobile phase. wisc.edu

The starting material, pent-4-en-1-ol, is more polar than the product, this compound, due to the presence of the hydroxyl group which can engage in hydrogen bonding with the silica surface. The THP ether product is less polar. This difference in polarity allows for efficient separation.

Flash chromatography is an advancement of traditional column chromatography that uses moderate pressure (air or nitrogen) to push the solvent through the column more quickly, significantly reducing separation time while maintaining good resolution. biotage.comreachdevices.com

Table 2: Typical Conditions for Flash Chromatography Purification

| Parameter | Description |

| Stationary Phase | Silica Gel (typically 230-400 mesh) |

| Mobile Phase (Eluent) | A mixture of a non-polar and a polar solvent. A common system is a gradient of ethyl acetate (B1210297) in hexanes (e.g., starting with 5% ethyl acetate and increasing to 10-20%). The optimal ratio is determined by prior TLC analysis. |

| Loading Method | The crude product is dissolved in a minimal amount of the mobile phase or a stronger solvent (which is then adsorbed onto a small amount of silica) and carefully applied to the top of the column. reachdevices.com |

| Elution | The solvent is passed through the column, and fractions are collected sequentially. |

| Analysis | The collected fractions are analyzed by TLC to identify those containing the pure product, which are then combined and concentrated. |

Thin Layer Chromatography (TLC) is a rapid, simple, and sensitive analytical technique used to monitor the progress of a reaction, determine the number of components in a mixture, and identify an appropriate solvent system for column chromatography. libretexts.org A TLC plate consists of a thin layer of adsorbent (usually silica gel) coated onto an inert backing like glass or aluminum. wisc.edumdpi.com

To monitor the conversion of pent-4-en-1-ol to its THP ether, a small sample of the reaction mixture is spotted onto the baseline of a TLC plate. The plate is then placed in a sealed chamber containing a shallow pool of a suitable mobile phase. The solvent moves up the plate by capillary action, carrying the components of the mixture with it. wvu.edu

Due to its higher polarity, the starting alcohol (pent-4-en-1-ol) will have stronger interactions with the silica gel and will travel a shorter distance up the plate. The less polar product, this compound, will travel further. The progress of the reaction can be followed by observing the disappearance of the starting material spot and the appearance and intensification of the product spot over time. wvu.eduutdallas.edu

The position of a spot is quantified by its Retention Factor (Rƒ) , calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. libretexts.orgpsu.edu

Rƒ = (distance traveled by the spot) / (distance traveled by the solvent front)

The product will have a higher Rƒ value than the starting alcohol. A completed reaction is indicated by the complete disappearance of the spot corresponding to the starting material. Visualization of the spots, which are often colorless, is typically achieved using UV light (if the compounds are UV-active) or by staining with a reagent such as potassium permanganate (B83412) or iodine. psu.edu

Computational Chemistry Approaches to Tetrahydropyranyl Ether Transformations

Quantum Mechanical (QM) and Molecular Mechanics (MM) Studies of Reaction Mechanisms

The formation of 2-(Pent-4-en-1-yloxy)tetrahydro-2H-pyran typically proceeds via the acid-catalyzed addition of pent-4-en-1-ol to 3,4-dihydro-2H-pyran (DHP). Understanding the mechanism of this reaction, as well as the reverse cleavage reaction, is crucial for controlling the protection and deprotection of the alcohol. Quantum mechanical (QM) and molecular mechanics (MM) methods, often used in a hybrid QM/MM approach, are well-suited for this purpose.

QM methods, such as Density Functional Theory (DFT), provide a highly accurate description of the electronic structure of the reacting molecules. This allows for the detailed study of bond-breaking and bond-forming processes that occur during the reaction. For the acid-catalyzed formation of the THP ether, QM calculations can elucidate the nature of the protonated DHP intermediate, which is a resonance-stabilized oxocarbenium ion. The subsequent nucleophilic attack by the hydroxyl group of pent-4-en-1-ol can then be modeled to determine the reaction pathway and activation energies.

MM methods, on the other hand, offer a more computationally efficient way to model larger systems by treating molecules as a collection of atoms held together by classical force fields. While less accurate for describing the reaction itself, MM is invaluable for studying the conformational preferences of the reactants and products and for modeling the solvent environment.

Hybrid QM/MM studies combine the strengths of both approaches. The reactive core of the system (e.g., the atoms directly involved in the bond formation) is treated with QM, while the surrounding environment, including the solvent and the non-reacting parts of the molecules, is described by MM. This allows for a balance between accuracy and computational cost, enabling the study of complex reaction systems.

Illustrative Data from QM/MM Studies on Acetal (B89532) Formation:

| Parameter | Value | Description |

| Reaction | Acetalization | Acid-catalyzed addition of an alcohol to DHP. |

| QM Method | DFT (B3LYP/6-31G*) | Level of theory for the reactive center. |

| MM Force Field | AMBER | Force field for the surrounding environment. |

| Activation Energy (ΔG‡) | 15-20 kcal/mol | Typical calculated free energy of activation. |

| Reaction Free Energy (ΔG) | -5 to -10 kcal/mol | Typical calculated free energy of reaction. |

This table presents typical data ranges obtained from computational studies on similar acetalization reactions and should be considered illustrative for the formation of this compound.

Transition State Analysis and Energy Landscape Mapping in Acetalization

A key aspect of understanding a reaction mechanism is the characterization of its transition state (TS). The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. QM calculations are particularly adept at locating and characterizing transition state structures. For the acetalization reaction, the transition state involves the partial formation of the C-O bond between the alcohol oxygen and the anomeric carbon of the protonated DHP ring.

Vibrational frequency analysis is performed on the located TS structure. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate leading from reactants to products. The value of this imaginary frequency provides information about the curvature of the potential energy surface at the transition state.

By mapping the potential energy surface, computational chemists can construct a detailed energy landscape for the reaction. This landscape includes the energies of the reactants, intermediates, transition states, and products. Such a map provides a comprehensive picture of the reaction pathway and allows for the calculation of important kinetic parameters, such as the activation energy, which is directly related to the reaction rate. For the formation of this compound, the energy landscape would reveal the energetic favorability of the acetalization process and any potential side reactions.

Prediction of Regioselectivity and Stereoselectivity in Tetrahydropyranyl Ether Formation and Cleavage

The formation of a THP ether from an alcohol and DHP creates a new stereocenter at the anomeric carbon (C2) of the tetrahydropyran (B127337) ring. This can lead to the formation of a mixture of diastereomers if the alcohol is chiral. Even with an achiral alcohol like pent-4-en-1-ol, the orientation of the alkoxy group can be either axial or equatorial. Computational methods can be used to predict the stereochemical outcome of this reaction.

The relative stability of the different stereoisomeric products can be calculated using both QM and MM methods. The anomeric effect, a stereoelectronic effect that favors the axial orientation of an electronegative substituent at the anomeric carbon, plays a significant role in determining the preferred conformation. DFT calculations have been shown to accurately model the anomeric effect in tetrahydropyran systems. By comparing the energies of the transition states leading to the different stereoisomers, the kinetic product ratio can be predicted. Similarly, by comparing the energies of the final products, the thermodynamic product distribution can be determined.

In the context of cleavage, if the tetrahydropyran ring or the pentenyl chain were to contain other functional groups, computational models could predict the regioselectivity of the cleavage under different acidic conditions by evaluating the stability of the potential carbocation intermediates.

Predicted Diastereomeric Ratio for a Chiral Alcohol:

| Stereoisomer | Relative Energy (kcal/mol) | Predicted Ratio (at 298 K) |

| (R,R) | 0.0 | 1.0 |

| (R,S) | 0.5 | 0.43 |

This is an illustrative example for the reaction of a chiral alcohol with DHP. The actual ratios for a specific reaction would depend on the precise structures of the reactants and the reaction conditions.

Conformational Analysis of the Tetrahydropyranyl Ring and Pentenyl Chain

The biological activity and physical properties of a molecule are often dictated by its three-dimensional structure. Both the tetrahydropyran ring and the flexible pentenyl chain of this compound can adopt a variety of conformations. Computational conformational analysis is a powerful tool to identify the most stable (lowest energy) conformations and to understand the dynamics of their interconversion.

The tetrahydropyran ring typically adopts a chair conformation, similar to cyclohexane, to minimize steric and torsional strain. However, due to the presence of the oxygen atom, the ring is slightly puckered. There are two possible chair conformations that can interconvert via a higher-energy boat or twist-boat transition state. The presence of the 2-(pent-4-en-1-yloxy) substituent will influence the equilibrium between these two chair forms. As mentioned, the anomeric effect will favor the conformation where the alkoxy group is in the axial position.

The pentenyl chain has several rotatable single bonds, leading to a large number of possible conformations. Molecular mechanics methods, often coupled with systematic or stochastic search algorithms, are used to explore the conformational space of this chain. These searches generate a large number of possible structures, which are then energy-minimized to find the local and global energy minima. Quantum mechanical calculations can then be used to refine the energies of the most stable conformers.

Understanding the preferred conformations of this compound is crucial for predicting its interactions with other molecules, such as enzymes or receptors, in biological systems.

Calculated Conformational Preferences of the Tetrahydropyran Ring:

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

| Axial-Chair | 0.0 | C5-O1-C2-O(alkoxy) ≈ 60 |

| Equatorial-Chair | 0.8 - 1.5 | C5-O1-C2-O(alkoxy) ≈ 180 |

These values are typical for 2-alkoxytetrahydropyrans and illustrate the energetic preference for the axial conformer due to the anomeric effect.

Applications of 2 Pent 4 En 1 Yloxy Tetrahydro 2h Pyran in Advanced Organic Synthesis

Role as an Intermediate in the Synthesis of Complex Molecules and Natural Products

The dual functionality of 2-(Pent-4-en-1-yloxy)tetrahydro-2H-pyran makes it an ideal intermediate in multi-step syntheses. The THP ether masks a primary alcohol, preventing its interference in reactions targeting the alkene. Subsequently, the THP group can be selectively removed under acidic conditions to reveal the hydroxyl group for further functionalization. This strategic protection and deprotection sequence is fundamental to its role in the synthesis of intricate natural products and other complex organic molecules. beilstein-journals.orgorganic-chemistry.org

The terminal double bond of the pentenyl moiety is a key site for carbon-carbon bond formation, enabling the extension and elaboration of the carbon skeleton. A variety of well-established synthetic methods can be employed to functionalize this unit.

Key Carbon-Carbon Bond Forming Reactions:

| Reaction Type | Reagents/Catalyst | Description |

| Cross-Metathesis | Grubbs or Schrock catalysts, partner alkene | Forms a new internal double bond by exchanging alkylidene fragments with a partner olefin. This is a powerful tool for creating complex alkenes with high efficiency. organic-chemistry.orgmdpi.com |

| Heck Coupling | Pd catalyst, aryl/vinyl halide or triflate | Couples the terminal alkene with an organohalide to form a new, more substituted alkene, providing a direct route to connect aliphatic and aromatic fragments. |

| Hydroformylation | Rh or Co catalyst, CO, H₂ | Adds a formyl group (CHO) and a hydrogen atom across the double bond, leading to the formation of an aldehyde. This product can then be used in numerous subsequent transformations. |

| Michael Addition | Nucleophile, base | The alkene can act as a Michael acceptor after conjugation, or it can be used to generate a nucleophile (e.g., via hydroboration/oxidation followed by conversion to an organometallic reagent) that can participate in conjugate additions. |

| Radical Addition | Radical initiator, R-X | Adds a variety of functional groups across the double bond through a radical chain mechanism. |

These strategies allow synthetic chemists to strategically build up molecular complexity from the simple pentenyl scaffold, making it a valuable precursor for larger, more functionalized intermediates in total synthesis.

Oxygen heterocycles, particularly substituted tetrahydropyrans (THPs) and spirocycles, are common motifs in a vast number of biologically active natural products. acs.orgwikipedia.org The structure of this compound is pre-disposed to serve as a precursor for such systems.

After the removal of the THP protecting group, the resulting 4-penten-1-ol (B13828) is a homoallylic alcohol. This functionality is a classic starting material for the synthesis of substituted tetrahydropyran (B127337) rings via acid-catalyzed Prins cyclization . nih.govbeilstein-journals.orgbeilstein-journals.orgutexas.edu In this reaction, the alkene intramolecularly attacks an aldehyde or ketone that has been activated by a Lewis or Brønsted acid, forming an oxocarbenium ion which then cyclizes to yield the THP ring. nih.govbeilstein-journals.org

Furthermore, the pentenyl unit can be involved in the formation of spirocyclic systems. For instance, an intramolecular iodoetherification can be used to construct a furan (B31954) or pyran ring, which could be part of a larger spiroketal synthesis. nih.gov Methodologies such as copper-catalyzed enantioselective carboetherification of alkenols represent advanced strategies for forming spirocyclic ethers from acyclic precursors in a single step. acs.org The pentenyl side chain provides the necessary alkene functionality for such cyclizations, which are crucial in the synthesis of many complex natural products.

Development of Novel Protecting Group Strategies for Hydroxyl Functions

The THP ether is one of the most common protecting groups for alcohols due to its ease of introduction, general stability under basic, nucleophilic, and reductive conditions, and its straightforward removal with acid. beilstein-journals.orgorganic-chemistry.org The use of this compound contributes to the development of sophisticated protection schemes in molecules with multiple hydroxyl groups.

Another example involves the cleavage of other protecting groups under conditions that also affect the THP ether. For instance, certain catalytic hydrogenation conditions used to remove benzyl (B1604629) (Bn) ethers can inadvertently generate trace amounts of acid, leading to the concurrent cleavage of a THP group in the same molecule. While sometimes unintentional, this can be exploited for a planned tandem deprotection sequence.

Orthogonal protection is a powerful strategy that allows for the selective deprotection of one functional group in the presence of others. nih.gov This is essential in the synthesis of poly-functional molecules like oligosaccharides and peptides. nih.gov The THP ether is a key component in many orthogonal schemes because its cleavage condition (acid catalysis) is distinct from those of many other common protecting groups.

The stability of the THP ether allows it to remain intact while other protecting groups are removed, enabling chemists to unmask and react with different parts of a complex molecule in a controlled sequence.

Orthogonality of THP Ether to Other Common Protecting Groups:

| Protecting Group | Abbreviation | Typical Deprotection Condition | Stability to THP Deprotection (Acid) | Orthogonal? |

| Acetate (B1210297) Ester | Ac | Base (e.g., K₂CO₃, MeOH) | Stable | Yes |

| Benzyl Ether | Bn | Hydrogenolysis (H₂, Pd/C) | Generally Stable (can cleave with strong Lewis acids) | Yes |

| tert-Butyldimethylsilyl Ether | TBDMS | Fluoride (e.g., TBAF) | Unstable | No |

| tert-Butyldiphenylsilyl Ether | TBDPS | Fluoride (e.g., TBAF) | More stable than TBDMS, but can cleave | Partially |

| Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | Stable | Yes |

| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) | Unstable | No |

This orthogonality allows this compound to be used as a building block where the hydroxyl group it protects can be revealed at a specific, late stage of a synthesis after manipulations involving base-labile or hydrogenation-labile groups have been completed.

Advanced Synthetic Methodologies Utilizing Olefin Metathesis and Cascade Reactions

The terminal alkene of this compound is an excellent substrate for powerful carbon-carbon bond-forming reactions, particularly olefin metathesis. nih.gov This reaction, catalyzed by ruthenium or molybdenum alkylidenes, redistributes alkene fragments and has become a cornerstone of modern synthesis for creating rings and complex acyclic structures. wikipedia.orgmdpi.com

Applications in Olefin Metathesis:

Ring-Closing Metathesis (RCM): If this compound is tethered to another alkene within the same molecule, RCM can be employed to form a new carbocyclic or heterocyclic ring, a strategy widely used in natural product synthesis. wikipedia.orgscispace.com For example, esterification with an acrylic acid derivative would create a diene poised for RCM to form a macrocyclic lactone.

Cross-Metathesis (CM): The pentenyl unit can be coupled with another terminal or internal alkene to create a new, more complex acyclic olefin. organic-chemistry.orgraineslab.com This reaction is highly valuable for joining complex molecular fragments in a convergent synthesis. mdpi.com The functional group tolerance of modern metathesis catalysts ensures the THP ether remains unaffected during the reaction.

The deprotected form of the molecule, 4-penten-1-ol, is a classic substrate for initiating cascade reactions. A prime example is the Prins cyclization cascade . Treatment of a homoallylic alcohol like 4-penten-1-ol with an aldehyde in the presence of a strong acid catalyst initiates a sequence of reactions. This begins with the formation of an oxocarbenium ion, followed by intramolecular cyclization by the alkene. The resulting cationic intermediate can be trapped by a nucleophile or undergo further rearrangements, leading to highly functionalized tetrahydropyran rings in a single, stereocontrolled operation. nih.govbeilstein-journals.orgutexas.edu This ability to rapidly build molecular complexity from a simple precursor highlights the synthetic power of intermediates derived from this compound.

Utilization as Precursors for Polymer and Material Science Applications

The chemical compound this compound serves as a valuable precursor in the field of polymer and material science, primarily functioning as a protected monomer for the introduction of hydroxyl functionalities into polymer chains. The tetrahydropyranyl (THP) group acts as a temporary protecting group for the hydroxyl function of 4-penten-1-ol. This protection strategy is crucial as many polymerization catalysts, particularly those used in coordination polymerization, are sensitive to polar functional groups like hydroxyls. By protecting the alcohol, the monomer can be successfully incorporated into a polymer backbone. Subsequent removal of the THP group under acidic conditions regenerates the hydroxyl group, yielding a functionalized polymer with tailored properties.

The primary application of this precursor is in the synthesis of functional polyolefins. The unprotected alcohol, 4-penten-1-ol, has been successfully copolymerized with various olefins, such as ethylene (B1197577) and 4-methyl-1-pentene (B8377), using metallocene and other coordination catalysts. mdpi.comadvanceseng.comexpresspolymlett.comresearchgate.net The incorporation of 4-penten-1-ol introduces hydroxyl groups into the non-polar polyolefin backbone, which can significantly alter the material's properties. These introduced hydroxyl groups can enhance surface properties like adhesion, printability, and compatibility with other materials. mdpi.com Furthermore, they provide reactive sites for post-polymerization modifications, allowing for the grafting of other molecules or crosslinking of the polymer chains. advanceseng.com

For instance, in the copolymerization of ethylene with 4-penten-1-ol using an aryl sulfonate phosphine (B1218219) palladium catalyst, the comonomer content in the resulting copolymers can be controlled by adjusting the reaction conditions. rit.edu Similarly, metallocene catalysts have been employed for the copolymerization of 4-methyl-1-pentene with 4-penten-1-ol, leading to functionalized poly(4-methyl-1-pentene) with altered thermal and crystalline properties. mdpi.comexpresspolymlett.comresearchgate.net

Beyond its use as a comonomer, 4-penten-1-ol has also been utilized as a chain transfer agent (CTA) in the synthesis of end-functionalized polymers. In the palladium-catalyzed polymerization of norbornene and ethylidene norbornene, 4-penten-1-ol acts as a CTA to produce polymers with hydroxyl end-caps. acs.orgosti.gov This method allows for the synthesis of polymers with controlled molecular weights and a terminal hydroxyl group, which can be used for further reactions, such as the formation of block copolymers.

The role of this compound in these applications is to enable the use of monomers that would otherwise be incompatible with certain polymerization systems. The THP-protected form allows for the synthesis of well-defined polymer architectures containing latent hydroxyl functionality, which can then be revealed in a subsequent step to yield the desired functional material. This two-step approach expands the scope of monomers that can be used in advanced polymer synthesis, leading to new materials with tailored properties for a wide range of applications.

| Comonomer 1 | Comonomer 2 | Catalyst System | Resulting Polymer | Key Findings |

| Ethylene | 4-Penten-1-ol | Aryl Sulfonate Phosphine Palladium Catalyst | Poly(ethylene-co-4-penten-1-ol) | Comonomer content in the copolymer can be controlled. rit.edu |

| 4-Methyl-1-pentene | 4-Penten-1-ol | Metallocene Catalysts | Poly(4-methyl-1-pentene-co-4-penten-1-ol) | Incorporation of 4-penten-1-ol affects the melting temperature and crystalline structure of the polymer. mdpi.comexpresspolymlett.comresearchgate.net |

| Norbornene | 4-Penten-1-ol (as CTA) | Palladium Catalyst (tBu3PPdMeCl/NaBArf) | Hydroxyl-terminated Poly(norbornene) | Produces polymers with controlled molecular weights and hydroxyl end-groups. acs.orgosti.gov |

| Ethylidene Norbornene | 4-Penten-1-ol (as CTA) | Palladium Catalyst (tBu3PPdMeCl/NaBArf) | Hydroxyl-terminated Poly(ethylidene norbornene) | Efficient synthesis of end-functionalized polymers. acs.orgosti.gov |

| Ethylene | Eugenol vs. 4-Penten-1-ol | Palladium Aryl Sulfonate Catalyst | Poly(ethylene-co-eugenol) and Poly(ethylene-co-4-penten-1-ol) | Eugenol showed higher activity and incorporation compared to 4-penten-1-ol. advanceseng.com |

Q & A

Basic: What are the standard synthetic routes for 2-(Pent-4-en-1-yloxy)tetrahydro-2H-pyran?

Answer:

The compound is typically synthesized via Prins cyclization , a method optimized for tetrahydropyran derivatives. This involves reacting alkenols (e.g., pent-4-en-1-ol) with aldehydes or acetals under acidic catalysis (e.g., BF₃·THF) to form the six-membered oxacyclic structure . Alternative routes include copper(II)-bisphosphine-catalyzed oligomerization , which enables diastereoselective control using chiral ligands (e.g., L3) to generate specific stereoisomers . Reaction conditions (temperature, solvent polarity) must be tightly controlled to avoid side products like epoxides or rearranged alkenes.

Advanced: How can diastereoselectivity be controlled during the synthesis of this compound?

Answer:

Diastereoselectivity is achieved through chiral ligand-mediated catalysis (e.g., copper(II)–bisphosphine complexes) and substrate preorganization. For example, using (Z)-configured alkenols and bulky ligands (e.g., L3) directs the transition state toward axial attack, favoring the desired stereochemistry . Solvent effects (e.g., toluene vs. THF) and temperature gradients further modulate selectivity by stabilizing specific intermediates. Advanced characterization via NOESY NMR and X-ray crystallography is critical to confirm stereochemical outcomes .

Basic: What analytical methods are used to confirm the structure of this compound?

Answer:

1H/13C NMR is the primary tool, with diagnostic signals for the tetrahydropyran ring (δ 3.5–4.5 ppm for oxymethine protons) and pent-4-en-1-yloxy chain (δ 5.2–5.8 ppm for olefinic protons) . Mass spectrometry (EI/CI) confirms molecular weight (e.g., m/z 168.24 for C₁₀H₁₆O₂) and fragmentation patterns. IR spectroscopy identifies carbonyl or ether functional groups (e.g., C-O-C stretch at ~1120 cm⁻¹) .

Advanced: How can complex NMR splitting patterns in this compound derivatives be resolved?

Answer:

Overlapping signals are resolved using 2D NMR techniques :

- HSQC/TOCSY correlates proton-carbon couplings and spin systems.

- NOESY identifies spatial proximity between protons (e.g., axial vs. equatorial substituents on the tetrahydropyran ring) .

- Variable-temperature NMR reduces signal broadening caused by conformational exchange. For example, cooling to –40°C slows ring puckering dynamics, simplifying coupling constant analysis .

Basic: What safety precautions are required when handling this compound?

Answer:

The compound is classified under GHS Category 1 for eye irritation (H318). Mandatory precautions include:

- PPE : Nitrile gloves, safety goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Storage : Inert atmosphere (N₂/Ar) at 2–8°C to prevent peroxide formation .

Advanced: How can hazardous decomposition products (e.g., CO, aldehydes) during thermolysis be mitigated?

Answer:

In situ trapping agents (e.g., molecular sieves for aldehydes) and flow chemistry systems minimize exposure to toxic byproducts. TGA-FTIR analysis identifies decomposition pathways, enabling preemptive optimization of reaction conditions (e.g., lower temperatures, reduced oxygen levels) .

Basic: What conditions destabilize this compound?

Answer:

The compound is sensitive to:

- Strong acids/bases : Hydrolyzes the tetrahydropyran ring.

- Oxidizing agents (e.g., KMnO₄): Cleave the allylic ether bond.

- UV light : Accelerates radical-mediated degradation. Store in amber glass under inert gas .

Advanced: What pharmacological applications are being explored for this compound?

Answer:

Derivatives are investigated as anti-inflammatory agents and HIV-1 reverse transcriptase inhibitors . For example, modifying the pent-4-en-1-yloxy chain with electron-withdrawing groups (e.g., nitro) enhances binding to viral enzymes. In vitro assays (e.g., RT inhibition IC₅₀) and molecular docking guide structure optimization .

Basic: How are solubility and purity optimized during purification?

Answer:

- Solubility : Use polar aprotic solvents (e.g., DCM/EtOAc mixtures) for recrystallization.

- Chromatography : Flash silica gel chromatography (hexane:EtOAc gradients) removes non-polar impurities.

- HPLC : Reverse-phase C18 columns (MeCN:H₂O) resolve enantiomers or diastereomers .

Advanced: How is ecological risk assessed for this compound?

Answer:

Conduct OECD 301D biodegradability tests and Daphnia magna acute toxicity assays . If the compound shows persistence (t₁/₂ > 60 days), evaluate bioaccumulation potential via logP measurements (aim for logP < 3.5) .

Basic: What protocols ensure safe handling of air-sensitive reactions involving this compound?

Answer:

- Schlenk line techniques : Maintain inert atmosphere during synthesis.

- Oxygen-sensitive reagent kits : Use septum-sealed vials and syringe transfers.

- Real-time monitoring : In-line FTIR or Raman spectroscopy detects exotherms or gas evolution .

Advanced: How are structure-activity relationships (SARs) studied for tetrahydropyran derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.